Penicillamine hydrochloride

Description

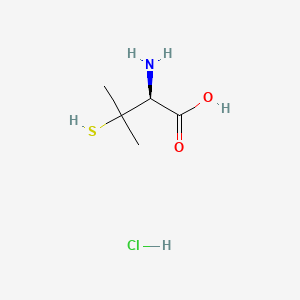

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-5(2,9)3(6)4(7)8;/h3,9H,6H2,1-2H3,(H,7,8);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDHUFYOXKHLME-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)N)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944844 | |

| Record name | 3-Sulfanylvaline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219-30-9 | |

| Record name | D-Valine, 3-mercapto-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2219-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penicillamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002219309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Sulfanylvaline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penicillamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N9JK529ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Penicillamine Hydrochloride's Copper Chelation: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword

Penicillamine, a derivative of penicillin, has long been a cornerstone in the management of Wilson's disease, a rare genetic disorder characterized by toxic copper accumulation.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the intricate mechanism by which penicillamine hydrochloride chelates copper, facilitating its removal from the body. We will delve into the fundamental chemistry of this interaction, its pharmacokinetic profile, and the established methodologies for its study, offering a robust resource for those seeking to understand and innovate in the field of metal chelation therapy.

The Challenge of Copper Overload: A Brief Overview

Copper is an essential trace element, but its excess can be profoundly toxic, leading to severe hepatic and neurological damage as seen in Wilson's disease.[2] The primary goal of treatment is to remove excess copper and prevent its re-accumulation.[3] This is where chelating agents like penicillamine play a critical role.

Penicillamine: A Molecular Gripper for Copper

D-penicillamine, the therapeutically active enantiomer, is a trifunctional molecule containing a thiol (sulfhydryl) group, an amino group, and a carboxylic acid group.[4][5] This unique structure is the key to its copper-chelating ability.

The Chelation Reaction: A Multi-pronged Attack

The primary mechanism of penicillamine's action is its ability to form stable, soluble complexes with copper ions.[6] The thiol group is the principal actor in this process, forming strong bonds with copper.[7] However, the amino and carboxyl groups also participate, creating a multi-dentate chelate that effectively "claws" and sequesters the copper ion.

In vitro studies suggest that two molecules of penicillamine combine with one atom of copper.[8] This interaction involves both the reduction of cupric (Cu²⁺) ions to the cuprous (Cu¹⁺) state and the formation of a stable complex.[9] The resulting penicillamine-copper complex is a water-soluble entity that can be readily excreted by the kidneys.[1][4]

The Structure of the Penicillamine-Copper Complex

Research has revealed the intricate structure of the penicillamine-copper complex. At physiological pH, a notable purple complex is formed, which has been identified as an anionic cluster containing both cuprous (Cu¹⁺) and cupric (Cu²⁺) ions, specifically [Cu(I)₈Cu(II)₆(D-Pen)₁₂Cl]⁵⁻.[7][10][11] This complex structure underscores the multifaceted interaction between penicillamine and copper.

Pharmacokinetics: The Journey of Penicillamine in the Body

Understanding the absorption, distribution, metabolism, and excretion (ADME) of penicillamine is crucial for its effective clinical use.

Absorption and Distribution

D-penicillamine is rapidly but incompletely absorbed from the gastrointestinal tract, with bioavailability ranging from 40% to 70%.[5][12] Its absorption is significantly reduced by the presence of food, antacids, and iron supplements.[12] Once absorbed, approximately 80% of D-penicillamine in the plasma is bound to proteins, primarily albumin.[5][12]

Metabolism and Excretion

The liver is involved in the metabolism of penicillamine.[4] The primary route of elimination for the penicillamine-copper complex is renal excretion.[5][13] The plasma elimination half-life of D-penicillamine is approximately 60-63 minutes.[13][14]

| Pharmacokinetic Parameter | Value | Reference |

| Oral Bioavailability | 40-70% | [5][12] |

| Peak Plasma Time | 1-3 hours | [5] |

| Plasma Protein Binding | ~80% | [5][12] |

| Elimination Half-life | ~60-63 minutes | [13][14] |

| Primary Route of Excretion | Renal | [5] |

Beyond Chelation: Other Mechanistic Considerations

While copper chelation is its primary role in Wilson's disease, penicillamine exhibits other biological activities. It has been suggested that penicillamine can induce the synthesis of metallothionein in liver cells, a protein that binds and detoxifies copper.[15][16] Additionally, in the presence of copper, penicillamine can generate reactive oxygen species (ROS), such as hydrogen peroxide, which may contribute to some of its therapeutic and toxic effects.[17][18]

Experimental Protocols for Studying Penicillamine-Copper Chelation

Several analytical methods are employed to investigate the interaction between penicillamine and copper.

Spectrophotometric Analysis

A common method involves the use of a colorimetric indicator like bathocuproinedisulfonic acid (BCS).[9] This allows for the assessment of both cuprous and cupric ion chelation at physiologically relevant pH levels.

Step-by-Step Methodology:

-

Prepare solutions of penicillamine, copper ions (Cu²⁺), and BCS indicator at a specific pH.

-

Mix the solutions in varying ratios.

-

Measure the absorbance of the solutions using a UV-Vis spectrophotometer at the characteristic wavelength for the BCS-copper complex.

-

A decrease in absorbance indicates that penicillamine is competing with BCS for copper binding, thus quantifying its chelation efficiency.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with an electrochemical detector is a sensitive and specific method for measuring D-penicillamine concentrations in biological fluids like plasma and urine.[12][13] This technique is essential for pharmacokinetic studies.

Step-by-Step Methodology:

-

Collect biological samples (plasma or urine) at various time points after penicillamine administration.

-

Prepare the samples by protein precipitation and filtration.

-

Inject the prepared sample into an HPLC system equipped with a suitable column and an electrochemical detector.

-

Quantify the concentration of penicillamine based on the peak area compared to a standard curve.

Clinical Considerations and Future Directions

Penicillamine remains an important therapeutic option for Wilson's disease.[19][20] However, it is associated with a range of potential adverse effects, including hematological and renal toxicities, which necessitate careful patient monitoring.[4][6][21]

Future research may focus on developing new chelating agents with improved efficacy and safety profiles. A deeper understanding of the precise mechanisms underlying both the therapeutic and adverse effects of penicillamine will be instrumental in guiding the development of next-generation therapies for copper overload disorders.

Conclusion

This compound's efficacy in treating Wilson's disease is rooted in its robust ability to chelate excess copper. Its unique chemical structure allows for the formation of a stable, excretable complex, effectively removing the toxic metal from the body. While its clinical use requires careful management due to potential side effects, a thorough understanding of its mechanism of action, as detailed in this guide, provides a critical foundation for both current therapeutic strategies and the future development of novel treatments for copper-related pathologies.

References

-

Mayo Clinic. (n.d.). Penicillamine (Oral Route). Retrieved from [Link]

-

Wilson Disease Association. (2022, August 15). Treatment. Retrieved from [Link]

-

Liu, J., et al. (2012). Penicillamine for Wilson's disease. Cochrane Database of Systematic Reviews. Retrieved from [Link]

-

Mayo Clinic. (2023, December 27). Wilson's disease - Diagnosis and treatment. Retrieved from [Link]

-

VJNeurology. (2023). Advances in the treatment of Wilson's disease. Retrieved from [Link]

-

Wikipedia. (n.d.). Penicillamine. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Penicillamine? Retrieved from [Link]

-

ResearchGate. (n.d.). Solid State Synthesis and Characterization of Copper Penicillamine Complexes. Retrieved from [Link]

-

ACS Publications. (n.d.). Structure, properties, and function of a copper(I)-copper(II) complex of D-penicillamine: pentathallium(I) .mu.8-chloro-dodeca(D-penicillaminato)octacuprate(I)hexacuprate(II) n-hydrate. Retrieved from [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020, July 25). Penicillamine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 14). What is Penicillamine used for? Retrieved from [Link]

-

ACS Publications. (n.d.). copper(II) complex of D-penicillamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, July 7). Penicillamine. In StatPearls. Retrieved from [Link]

-

National Center for Biotechnology Information. (1981). The pharmacokinetics of D-penicillamine in man. Journal of Rheumatology Supplement, 7, 51-55. Retrieved from [Link]

-

Biomedicus. (2023, December 19). The Side Effects of PENICILLAMINE (PENICILLAMINE). Retrieved from [Link]

-

National Center for Biotechnology Information. (1987). Clinical pharmacokinetics of D-penicillamine. Clinical Pharmacokinetics, 13(5), 318-333. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Copper(II) Complex of D-Penicillamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Novel method for rapid copper chelation assessment confirmed low affinity of D-penicillamine for copper in comparison with trientine and 8-hydroxyquinolines. Journal of Inorganic Biochemistry, 123, 80-87. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The pharmacokinetics of D-penicillamine in man. Retrieved from [Link]

-

National Center for Biotechnology Information. (2007). Copper chelation by D-penicillamine generates reactive oxygen species that are cytotoxic to human leukemia and breast cancer cells. Free Radical Biology and Medicine, 43(9), 1271-1278. Retrieved from [Link]

-

National Center for Biotechnology Information. (2006). An investigation into copper catalyzed D-penicillamine oxidation and subsequent hydrogen peroxide generation. Journal of Inorganic Biochemistry, 100(11), 1829-1836. Retrieved from [Link]

-

National Center for Biotechnology Information. (1992). The interactions of penicillamine with copper in vivo and the effect on hepatic metallothionein levels and copper/zinc distribution: the implications for Wilson's disease and arthritis therapy. Journal of Laboratory and Clinical Medicine, 119(6), 744-750. Retrieved from [Link]

-

ResearchGate. (2013, January 1). Novel method for rapid copper chelation assessment confirmed low affinity of D-penicillamine for copper in comparison with trientine and 8-hydroxyquinolines. Retrieved from [Link]

-

Drugs.com. (n.d.). Penicillamine Tablets: Package Insert / Prescribing Info. Retrieved from [Link]

-

Gut. (2020). P21 Monitoring maintenance therapy with D-Penicillamine for Wilson's Disease: lessons from screening for a randomized trial. Retrieved from [Link]

Sources

- 1. What is Penicillamine used for? [synapse.patsnap.com]

- 2. What is the mechanism of Penicillamine? [synapse.patsnap.com]

- 3. Wilson's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]

- 4. Penicillamine - Wikipedia [en.wikipedia.org]

- 5. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. biomedicus.gr [biomedicus.gr]

- 7. researchgate.net [researchgate.net]

- 8. drugs.com [drugs.com]

- 9. Novel method for rapid copper chelation assessment confirmed low affinity of D-penicillamine for copper in comparison with trientine and 8-hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. Clinical pharmacokinetics of D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The pharmacokinetics of D-penicillamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Penicillamine for Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The interactions of penicillamine with copper in vivo and the effect on hepatic metallothionein levels and copper/zinc distribution: the implications for Wilson's disease and arthritis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Copper chelation by D-penicillamine generates reactive oxygen species that are cytotoxic to human leukemia and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An investigation into copper catalyzed D-penicillamine oxidation and subsequent hydrogen peroxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Treatment - Wilson Disease Association [wilsondisease.org]

- 20. vjneurology.com [vjneurology.com]

- 21. Penicillamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Structural Analysis of Penicillamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and structural elucidation of D-penicillamine hydrochloride, a crucial pharmaceutical agent. Moving beyond a simple recitation of protocols, this document delves into the underlying chemical principles, the rationale for methodological choices, and the array of analytical techniques required for robust characterization, ensuring a self-validating system of quality and control.

Introduction: The Therapeutic Significance of D-Penicillamine

Penicillamine, chemically known as 3-mercapto-D-valine, is a non-proteinogenic α-amino acid and a characteristic degradation product of penicillin-type antibiotics.[1] While it possesses no antibiotic properties itself, its therapeutic utility is rooted in its chemical reactivity, particularly the thiol group.[2] The pharmaceutical agent is the D-enantiomer, as the L-form is toxic due to its interference with pyridoxine (Vitamin B6) activity.[3][4]

D-penicillamine is primarily employed as a chelating agent for the treatment of Wilson's disease, a genetic disorder leading to copper accumulation.[1] Its therapeutic applications also extend to treating rheumatoid arthritis, cystinuria, and heavy metal poisoning.[1][5] The efficacy and safety of D-penicillamine hydrochloride are critically dependent on its stereochemical purity and the absence of process-related impurities.

Synthesis of D-Penicillamine Hydrochloride: Pathways and Principles

The manufacturing of D-penicillamine can be broadly categorized into two main approaches: semi-synthesis from penicillin and fully synthetic routes.[6] The choice of route often involves a trade-off between the cost of starting materials, process complexity, and the ability to control stereochemistry and impurity profiles.

Semi-Synthetic Route: Degradation of Penicillins

Historically, the most common method for producing D-penicillamine was through the acid hydrolysis of penicillin.[1] This process leverages the readily available and stereochemically defined penicillin scaffold.

Experimental Protocol: Hydrolysis of Penicillin G

-

Ring Opening: A penicillin salt, such as Penicillin G sodium or potassium salt, is dissolved in water. The β-lactam ring is opened by hydrolysis under alkaline conditions, for instance, by adding a 20-40% aqueous sodium hydroxide solution.[7]

-

Acidification & Decarboxylation: The reaction mixture is then acidified, typically with sulfuric acid, to precipitate the intermediate penicilloic acid.[7] Subsequent heating of the penicilloic acid leads to decarboxylation.

-

Purification: The crude D-penicillamine is often purified by precipitation as a mercuric salt, which is then collected and treated with hydrogen sulfide to liberate the free amino acid.[1][8] The final product, D-penicillamine hydrochloride, is obtained after recrystallization.[8]

Causality and Insights: This method is advantageous as the D-configuration at the crucial carbon atom is retained from the natural penicillin starting material. However, a significant drawback is the potential for residual penicillin in the final product, which can cause allergic reactions in sensitive patients.[9] This necessitates rigorous purification and quality control measures.

Fully Synthetic Routes: Building from Achiral Precursors

To circumvent the issue of penicillin allergies and gain greater process control, fully synthetic methods have been developed and are now used industrially.[6][9]

A robust and industrially significant method is the Asinger process, which involves a multi-component reaction to construct the core thiazoline ring system.[6][10]

Experimental Protocol: The Asinger Synthesis

-

Thiazoline Formation: Isobutyraldehyde reacts with sulfur and ammonia in a simultaneous reaction to form 2-isopropyl-5,5-dimethyl-3-thiazoline.[6][11] This reaction is typically carried out with azeotropic removal of water.[6]

-

Cyanation: The resulting thiazoline is then reacted with anhydrous hydrogen cyanide to yield the corresponding 2-isopropyl-5,5-dimethylthiazolidine-4-carbonitrile.[11][12]

-

Hydrolysis: The nitrile is hydrolyzed with concentrated hydrochloric acid. This proceeds in two stages: first, at a lower temperature (40-70°C) to form the thiazolidine-4-carboxamide hydrochloride, and then at a higher temperature to yield the thiazolidine-4-carboxylic acid hydrochloride along with ammonium chloride.[11]

-

Ring Opening: Finally, the thiazolidine ring is hydrolytically cleaved to afford DL-penicillamine hydrochloride.[11]

Workflow for the Asinger Synthesis of DL-Penicillamine

Caption: The Asinger process for racemic penicillamine synthesis.

More recent innovations in organic synthesis have led to total synthesis routes that establish the desired stereochemistry from the outset, avoiding the need for later resolution. One such approach starts from the readily available and optically pure L-serine.[9][13]

Experimental Protocol: Chiral Synthesis from L-Serine Derivative

-

Grignard Reaction: A protected L-serine ester derivative (e.g., tert-butyloxycarbonyl-L-serine methyl ester) undergoes a Grignard reaction with a methyl Grignard reagent.[9][13]

-

Sulfonylation and Thioesterification: The molecule is then subjected to sulfonylation followed by a thioesterification reaction.[9][13]

-

Hydrolysis: The final step is hydrolysis to yield D-penicillamine.[9][13]

Causality and Insights: This method is elegant as it leverages a chiral pool starting material to build the target molecule with high optical purity, potentially simplifying downstream processing.[9] It avoids harsh reagents like hydrogen cyanide used in the Asinger process.

Chiral Resolution: Isolating the D-Enantiomer

When a synthetic route produces a racemic mixture (DL-penicillamine), a resolution step is mandatory to isolate the therapeutic D-enantiomer.[6] This is a critical control point in the manufacturing process.

Experimental Protocol: Diastereomeric Salt Crystallization

-

Salt Formation: The racemic penicillamine is reacted with an optically active resolving agent, such as D-tartaric acid, in a suitable solvent mixture (e.g., acetic acid and methanol).[14] This forms a pair of diastereomeric salts.

-

Fractional Crystallization: Due to their different physical properties (e.g., solubility), one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling. For D-penicillamine, D-tartaric acid is used to precipitate the desired salt.[14]

-

Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a base (e.g., triethylamine) to neutralize the acid and liberate the enantiomerically pure D-penicillamine.[14]

Trustworthiness through Self-Validation: The success of the resolution is validated by measuring the specific optical rotation of the final product and by using chiral chromatography to confirm the enantiomeric excess is within pharmacopeial limits.

Structural Analysis and Quality Control

A battery of analytical techniques is employed to confirm the identity, purity, and structural integrity of D-penicillamine hydrochloride. These methods form the basis of quality control and release testing as defined by pharmacopeias like the United States Pharmacopeia (USP).[15][16]

Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure.

-

¹H NMR: The proton NMR spectrum of D-penicillamine in D₂O typically shows characteristic signals: two singlets for the non-equivalent methyl protons (due to the adjacent chiral center), and a singlet for the methine proton.[5][17] The absence of coupling for these protons is a key identifying feature.[17]

-

¹³C NMR: The carbon spectrum provides further confirmation of the carbon skeleton.

| Proton Assignment | Typical Chemical Shift (ppm) in D₂O |

| Methyl Protons (2 x CH₃) | ~1.47 |

| Methine Proton (α-CH) | ~3.65 |

| Data sourced from representative spectra.[5][17][18] |

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in the molecule. Key vibrational bands correspond to the O-H stretch of the carboxylic acid, the N-H stretch of the amine, the S-H stretch of the thiol, and the C=O stretch of the carboxyl group. Raman Optical Activity (ROA) spectroscopy, combined with Density Functional Theory (DFT) calculations, has been used to study the conformational changes of penicillamine in aqueous solutions at different pH levels.[19][20]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of penicillamine, confirming its elemental composition.

-

Electrospray Ionization (ESI-MS): This technique is commonly used for penicillamine analysis. The protonated molecule [M+H]⁺ is observed at an m/z corresponding to its molecular weight (149.21 g/mol ).[14][21][22]

-

Tandem Mass Spectrometry (LC/MS/MS): This is a highly specific and sensitive method used for quantification in biological fluids and for impurity profiling.[23][24] It's noteworthy that in biological systems like plasma, penicillamine can exist as both a monomer and a dimer (penicillamine disulfide), which can be individually determined.[23][24]

Fragmentation Pathway of Penicillamine

Caption: A simplified representation of ESI-MS/MS fragmentation for penicillamine.

X-Ray Crystallography

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in its crystalline solid state.[25][26] By analyzing the diffraction pattern of X-rays passing through a single crystal of D-penicillamine hydrochloride, researchers can determine the precise spatial arrangement of every atom, bond lengths, and bond angles. This technique was fundamental in elucidating the structures of complex biological molecules like penicillin itself.[25] For penicillamine, crystallographic analysis confirms the stereochemistry and reveals details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Pharmacopeial Quality Control

Regulatory bodies establish stringent quality standards for active pharmaceutical ingredients.

-

Assay: The purity of penicillamine is determined by titration or, more commonly, by High-Performance Liquid Chromatography (HPLC).[2][27] The USP monograph specifies that Penicillamine must contain not less than 97.0 percent and not more than 102.0 percent of C₅H₁₁NO₂S, calculated on a dried basis.[16]

-

Identification: A combination of tests is used for identification, including IR spectroscopy and specific colorimetric reactions (e.g., a deep blue color with phosphotungstic acid).[6][15]

-

Impurity Profiling: A critical quality control test is the limit of penicillamine disulfide, the primary oxidation product.[15] This is typically quantified using a stability-indicating HPLC method.[15] The USP provides detailed chromatographic system parameters for this analysis.[28]

Table of Key Quality Control Parameters (USP-NF)

| Test | Method | Acceptance Criteria |

| Assay | HPLC | 97.0% - 102.0% (dried basis)[16] |

| Identification A | IR Spectroscopy | Spectrum corresponds to that of USP Penicillamine RS |

| Identification B | Colorimetric Test | A deep blue color is produced[15] |

| Limit of Penicillamine Disulfide | HPLC | Specified limit (e.g., NMT 1.0%) |

| Specific Rotation | Polarimetry | Confirms D-enantiomer |

Conclusion

The synthesis and analysis of D-penicillamine hydrochloride are a testament to the evolution of pharmaceutical chemistry. From its origins as a degradation product of penicillin to its production via sophisticated, fully synthetic, and stereocontrolled routes, the journey of this molecule highlights the industry's drive for purity, safety, and efficiency. The rigorous application of a diverse suite of analytical techniques—from NMR and mass spectrometry for structural confirmation to X-ray crystallography for definitive 3D structure and pharmacopeial HPLC methods for quality control—forms a self-validating framework. This ensures that each batch of this vital medication meets the high standards required for patient care, providing a powerful tool in the management of debilitating diseases.

References

- The industrial synthesis of D‐penicillamine via Asinger reaction. ResearchGate.

- Penicillamine: Determination, Spectral and Antibacterial Studies as its Ru (III) Complex.

- Synthesis and Application of D-Penicillamine. ChemicalBook.

- Process of preparing penicillamine. Google Patents.

- Synthesis of D-[1-14C]penicillamine hydrochloride. ElectronicsAndBooks.

- Organic total synthesis method of D-penicillamine. Google Patents.

- Preparation method of high-purity D-penicillamine. Google Patents.

- Liquid chromatography/tandem mass spectrometric analysis of penicillamine for its pharmacokinetic evaluation in dogs. PubMed.

- Preparation of penicillamine. Google Patents.

- Inspecting the structural characteristics of chiral drug penicillamine under different pH conditions using Raman optical activity spectroscopy and DFT calculations. PubMed.

- D-Penicillamine(52-67-5) 1H NMR spectrum. ChemicalBook.

- L-Penicillamine(1113-41-3) 1H NMR spectrum. ChemicalBook.

- Inspecting the structural characteristics of chiral drug penicillamine under different pH conditions by Raman Optical Activity spectroscopy and DFT calculations. ResearchGate.

- (+-)-Penicillamine | C5H11NO2S | CID 4727. PubChem - NIH.

- An efficient, safe, and scalable method for the preparation of d - and l -penicillamines. Organic & Biomolecular Chemistry (RSC Publishing).

- Process for producing d-penicillamine and preparation containing same. Google Patents.

- Liquid chromatography/tandem mass spectrometric analysis of penicillamine for its pharmacokinetic evaluation in dogs | Request PDF. ResearchGate.

- Penicillamine. NIST WebBook - National Institute of Standards and Technology.

- Organic total synthesis method of D-penicillamine. Google Patents.

- 1 H NMR spectra of the (1) free ligand penicillamine, (2) crude... | Download Scientific Diagram. ResearchGate.

- Penicillamine | C5H11NO2S | CID 5852. PubChem.

- Penicillamine Capsules. USP-NF.

- Synthesis of penicillamine- and cysteine-containing nucleoamino acids as potential antivirals and aminopeptidase B inhibitors. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Penicillamine. USP-NF ABSTRACT.

- Penicillamine Tablets. USP-NF ABSTRACT.

- Penicillamine Capsules Type of Posting Notice of Intent to Revise Posting Date 30-Jul-2021 Targeted Official Date To Be Determin. USP-NF.

- Metal binding by D-penicillamine: Crystal structure of D-penicillaminatocadmium(II) hydrate.

- Distinction of chiral penicillamine using metal-ion coupled cyclodextrin complex as chiral selector by trapped ion mobility-mass spectrometry and a structure investigation of the complexes. PubMed.

- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central.

- X-ray crystallography. Wikipedia.

- Clinical pharmacokinetics of D-penicillamine. PubMed.

- Determination of penicillamine in an unsegmented continuous flow analyzer. ResearchGate.

- x Ray crystallography. PMC - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Clinical pharmacokinetics of D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Penicillamine | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Distinction of chiral penicillamine using metal-ion coupled cyclodextrin complex as chiral selector by trapped ion mobility-mass spectrometry and a structure investigation of the complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Penicillamine: Determination, Spectral and Antibacterial Studies as its Ru (III) Complex – Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis and Application of D-Penicillamine_Chemicalbook [chemicalbook.com]

- 7. CN102627592A - Preparation method of high-purity D-penicillamine - Google Patents [patents.google.com]

- 8. US2516240A - Preparation of penicillamine - Google Patents [patents.google.com]

- 9. CN111909067B - Organic total synthesis method of D-penicillamine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. US4045479A - Process of preparing penicillamine - Google Patents [patents.google.com]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. CN111909067A - Organic total synthesis method of D-penicillamine - Google Patents [patents.google.com]

- 14. An efficient, safe, and scalable method for the preparation of d- and l-penicillamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. uspnf.com [uspnf.com]

- 16. Penicillamine [doi.usp.org]

- 17. researchgate.net [researchgate.net]

- 18. D-Penicillamine(52-67-5) 1H NMR spectrum [chemicalbook.com]

- 19. Inspecting the structural characteristics of chiral drug penicillamine under different pH conditions using Raman optical activity spectroscopy and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. (+-)-Penicillamine | C5H11NO2S | CID 4727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Penicillamine [webbook.nist.gov]

- 23. Liquid chromatography/tandem mass spectrometric analysis of penicillamine for its pharmacokinetic evaluation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 26. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Penicillamine Tablets [doi.usp.org]

- 28. uspnf.com [uspnf.com]

A Technical Guide to the Stereoisomers of Penicillamine: From Structure to Differential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillamine, a trifunctional amino acid, serves as a paradigmatic example of stereochemistry's critical role in pharmacology and toxicology. As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: D-penicillamine and L-penicillamine. While chemically similar, their three-dimensional arrangement dictates profoundly different interactions within a biological system. This guide provides an in-depth analysis of these stereoisomers, detailing their distinct biological activities, mechanisms of action, and the analytical methodologies required for their separation and quality control. D-penicillamine is a versatile therapeutic agent used in managing Wilson's disease, cystinuria, and rheumatoid arthritis. In stark contrast, L-penicillamine is highly toxic, primarily through its antagonism of pyridoxine (vitamin B6), rendering its separation from the D-isomer a critical step in pharmaceutical manufacturing. This document will explore the causal relationships between stereochemical structure and biological function, offering field-proven insights for professionals in drug development and research.

The Centrality of Chirality: An Introduction to Penicillamine

Penicillamine, chemically (2S)-2-amino-3-methyl-3-sulfanylbutanoic acid (for the D-isomer), is a derivative of penicillin that lacks antibacterial properties. Its structure features a single chiral center at the α-carbon, giving rise to two distinct stereoisomers: D-(-)-penicillamine and L-(+)-penicillamine.

The profound divergence in the biological effects of these enantiomers underscores a fundamental principle in pharmacology: biological systems, being inherently chiral, often interact differently with the stereoisomers of a drug. This stereospecificity is the primary reason that only the D-enantiomer is used clinically, while the L-enantiomer is considered a toxic impurity. Consequently, the racemic (DL) mixture is no longer in clinical use.

Caption: 2D representation of D- and L-penicillamine enantiomers.

Comparative Biological Activity and Clinical Applications

The therapeutic utility of penicillamine is exclusive to its D-isomer. The L-isomer is not only therapeutically inactive for the conditions treated by D-penicillamine but is also dangerously toxic.

D-Penicillamine: The Therapeutic Enantiomer

D-penicillamine is a multifaceted drug employed in several distinct clinical contexts, primarily due to its ability to chelate heavy metals and interact with disulfide bonds.

-

Wilson's Disease: This genetic disorder leads to toxic copper accumulation. D-penicillamine is a first-line chelating agent that binds to excess copper, forming a stable, soluble complex that is excreted in the urine. Its mechanism is believed to involve the reduction of Cu(II) to Cu(I), which alters its geometry and protein-binding affinity, facilitating its removal.

-

Cystinuria: In this inherited disease, excessive cystine in the urine leads to the formation of kidney stones. D-penicillamine undergoes a thiol-disulfide exchange with cystine, forming a penicillamine-cysteine mixed disulfide. This new compound is significantly more soluble than cystine, preventing stone formation.

-

Rheumatoid Arthritis (RA): Though less common now with the advent of biologics, D-penicillamine is a disease-modifying antirheumatic drug (DMARD). Its mechanism in RA is not fully elucidated but is thought to involve immunomodulatory effects, such as reducing the number of T-lymphocytes, inhibiting macrophage function, and decreasing interleukin-1. It may also interfere with collagen cross-linking.

L-Penicillamine: The Toxic Enantiomer

The L-isomer of penicillamine is highly toxic and devoid of therapeutic benefit for the aforementioned conditions. Its primary mechanism of toxicity is the potent inhibition of pyridoxine (vitamin B6) activity.

-

Pyridoxine Antagonism: L-penicillamine reacts with pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, to form a stable thiazolidine complex. PLP is a critical coenzyme for a vast number of enzymatic reactions, particularly in amino acid metabolism. By sequestering PLP, L-penicillamine effectively halts these essential metabolic processes, leading to severe neurological and connective tissue damage.

-

Clinical Irrelevance and Manufacturing Impetus: Due to its severe toxicity, the L-isomer has no clinical applications. This fact places a stringent requirement on the pharmaceutical manufacturing process to ensure the chiral purity of D-penicillamine, as contamination with the L-enantiomer poses a significant safety risk. Rigorous analytical methods are therefore essential for quality control.

Mechanistic Insights: A Tale of Two Isomers

The starkly different biological outcomes of the penicillamine enantiomers are rooted in their stereospecific interactions with chiral biological targets like enzymes and receptors.

The Chelation and Disulfide Exchange of D-Penicillamine

The therapeutic actions of D-penicillamine are largely dependent on its reactive thiol (-SH) group. In Wilson's disease, the specific three-dimensional arrangement of the amine, carboxyl, and thiol groups in the D-isomer allows for the effective formation of a stable chelate with copper ions. Similarly, in cystinuria, its structure is permissive for the disulfide exchange reaction with cystine.

The Toxic Pathway of L-Penicillamine

The toxicity of L-penicillamine is a classic example of stereospecific antagonism. The spatial arrangement of the L-isomer facilitates a high-affinity interaction with pyridoxal-5'-phosphate-dependent enzymes. This leads to the inactivation of the coenzyme, disrupting critical metabolic pathways. While D-penicillamine can also interact with pyridoxine, its effect is significantly less pronounced, allowing for safe clinical use, often with pyridoxine supplementation as a precaution.

Caption: Differential biological pathways of D- and L-penicillamine.

Quantitative Analysis and Chiral Separation

Given the toxicity of the L-isomer, ensuring the enantiomeric purity of D-penicillamine is a critical quality control measure in its production. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the primary analytical techniques for this purpose.

Protocol: Chiral HPLC for Enantiomeric Purity

This protocol describes a self-validating method for separating D- and L-penicillamine to quantify the purity of the D-isomer. The causality behind this choice is that ligand-exchange chromatography provides excellent stereoselective interactions, leading to robust and reproducible separation.

Objective: To separate and quantify D- and L-penicillamine enantiomers from a drug substance sample.

Methodology:

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector is required.

-

Chiral Column: A ligand-exchange chiral stationary phase (CSP) column, such as a Chirex 3126 (D)-penicillamine column, is used. The CSP creates a chiral environment for the separation.

-

Mobile Phase: Prepare a mobile phase consisting of an aqueous solution of a copper salt (e.g., 2 mM Copper (II) Sulfate) and an organic modifier like methanol (e.g., 75:25 aqueous:methanol). The copper ions are essential for forming the diastereomeric metal complexes that enable separation.

-

System Equilibration: Flush the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

-

Standard and Sample Preparation:

-

Reference Standards: Prepare separate standard solutions of certified D-penicillamine and L-penicillamine, and a mixed standard solution, in the mobile phase. This is a critical validation step to confirm the identity of each peak by its retention time.

-

Sample Solution: Accurately weigh and dissolve the D-penicillamine drug substance in the mobile phase to a known concentration.

-

-

Chromatographic Analysis:

-

Injection: Inject equal volumes (e.g., 10 µL) of the standards and the sample solution.

-

Detection: Monitor the eluent at a suitable UV wavelength (e.g., 254 nm).

-

Data Acquisition: Record the chromatograms and integrate the peak areas.

-

-

Validation and Quantification:

-

Peak Identification: Confirm the elution order and retention times of the D- and L-isomers by comparing the sample chromatogram to the standard chromatograms.

-

Quantification of L-isomer Impurity: Calculate the percentage of the L-isomer in the drug sample using the area normalization method: % L-isomer = (Area of L-peak / (Area of D-peak + Area of L-peak)) * 100

-

System Suitability: The mixed standard injection must show baseline separation (Resolution > 1.5) between the two enantiomer peaks, confirming the method's validity for the analysis.

-

Data Summary

The following table summarizes the key differential properties of the penicillamine stereoisomers.

| Feature | D-Penicillamine | L-Penicillamine |

| Primary Biological Role | Therapeutic Agent | Toxic Compound |

| Clinical Applications | Wilson's Disease, Cystinuria, Rheumatoid Arthritis | None |

| Primary Mechanism | Metal Chelation, Thiol-Disulfide Exchange, Immunomodulation | Pyridoxine (Vitamin B6) Antagonism |

| Interaction with Copper | Forms soluble chelate, promoting excretion | No therapeutic chelation |

| Interaction with Cystine | Forms more soluble mixed disulfide | No therapeutic benefit |

| Key Toxicity Profile | Bone marrow suppression, autoimmune syndromes, rash | Severe neurological and connective tissue damage |

| Regulatory Status | FDA-approved drug | Considered a toxic impurity |

Conclusion and Future Perspectives

The case of penicillamine provides a stark and compelling illustration of stereoisomerism's impact on drug action and safety. The D-isomer is a valuable therapeutic tool with multiple, well-defined mechanisms of action, while the L-isomer is a potent toxin. This dichotomy necessitates rigorous control over the stereochemical purity of the final pharmaceutical product. For drug development professionals, this underscores the importance of evaluating individual stereoisomers early in the discovery pipeline to avoid costly late-stage failures and to ensure patient safety.

Future research may focus on developing more targeted chelating agents with fewer side effects than D-penicillamine, which, despite its efficacy, is associated with a significant adverse event profile. Understanding the precise structural requirements for D-penicillamine's immunomodulatory effects could also pave the way for novel, safer treatments for autoimmune disorders. The principles demonstrated by penicillamine will continue to guide the rational design and development of chiral drugs for years to come.

References

-

D-penicillamine: mechanism of cellular action and induced autoimmune diseases . PubMed. Available at: [Link]

-

Effects of Stereoisomers on Drug Activity . PharmaTutor. Available at: [Link]

-

Penicillamine for treating rheumatoid arthritis . National Center for Biotechnology Information. Available at: [Link]

-

D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective . MDPI. Available at: [Link]

-

Distinction of chiral penicillamine using metal-ion coupled cyclodextrin complex as chiral selector by trapped ion mobility-mass spectrometry and a structure investigation of the complexes . PubMed. Available at: [Link]

-

PENICILLAMINE | Poisoning & Drug Overdose, 7e . AccessMedicine. Available at: [Link]

-

What is the mechanism of Penicillamine? . Patsnap Synapse. Available at: [Link]

-

Penicillamine . National Center for Biotechnology Information. Available at: [Link]

-

Penicillamine . Wikipedia. Available at: [Link]

-

Penicillamine (oral route) . Mayo Clinic. Available at: [Link]

-

CHELATING AGENTS: D-PENICILLAMINE . YouTube. Available at: [Link]

-

Separation and determination of chiral composition in penicillamine tablets by capillary electrophoresis in a broad pH range . PubMed. Available at: [Link]

-

Penicillamine for Wilson's disease . National Center for Biotechnology Information. Available at: [Link]

-

Penicillamine for treating rheumatoid arthritis . Cochrane Library. Available at: [Link]

-

Treatment . Wilson Disease Association. Available at: [Link]

-

Penicillamine . National Center for Biotechnology Information - LiverTox. Available at: [Link] 1

The Degradation of Penicillamine Hydrochloride: A Technical Guide to Pathways and Products

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Penicillamine, a synthetic derivative of the amino acid cysteine, is a crucial chelating agent and immunomodulator used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical structure, particularly the reactive thiol (-SH) group. This same functional group, however, renders the molecule susceptible to degradation, primarily through oxidation. Understanding the degradation pathways of penicillamine hydrochloride is paramount for ensuring drug stability, patient safety, and regulatory compliance. This guide provides a detailed examination of the principal degradation mechanisms, the resulting products, and the analytical methodologies required for their characterization, grounded in established scientific literature and regulatory expectations.

Introduction to this compound: A Profile in Reactivity

D-penicillamine (3-mercapto-D-valine) is a crystalline, water-soluble compound whose chemical utility is dominated by its thiol group.[3][4] This functional group is a potent nucleophile and reducing agent, which underlies both its therapeutic action and its primary stability liability. The principal degradation pathway for penicillamine is the oxidation of its thiol group, a reaction that can be catalyzed by factors such as pH, temperature, light, and the presence of metal ions.[5][6] The L-isomer of penicillamine is toxic, making stereospecific analysis and control critical.[2]

The Imperative of Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development mandated by regulatory bodies like the International Council for Harmonisation (ICH).[7] These studies deliberately expose the drug substance to harsh conditions—such as acid/base hydrolysis, oxidation, heat, and light—to accelerate degradation.[8] The primary goals are threefold:

-

To Elucidate Degradation Pathways: Identifying the likely degradation products that could form under normal storage conditions.[7][9]

-

To Develop Stability-Indicating Methods: Ensuring the chosen analytical methods can accurately separate and quantify the intact drug from its degradation products.[9][10]

-

To Understand Intrinsic Stability: Revealing the molecule's inherent vulnerabilities, which informs formulation, packaging, and storage decisions.

For penicillamine, these studies are critical for characterizing the formation of oxidative degradants, which are the most significant impurities.

Major Degradation Pathways of this compound

The chemical stability of penicillamine is predominantly challenged by oxidation, with other pathways playing a role under specific stress conditions.

Oxidative Degradation: The Primary Pathway

Oxidation is the most significant and well-documented degradation pathway for penicillamine. The thiol group is readily oxidized, especially in the presence of oxygen and transition metal ions like copper (Cu²⁺), which act as catalysts.[5][6]

Mechanism and Products: The initial and principal oxidation product is D-penicillamine disulfide , formed by the coupling of two penicillamine molecules.[6][11] This process can be initiated by the reduction of Cu(II) to Cu(I) by penicillamine, which itself is oxidized.[6] In this process, reactive oxygen species such as hydrogen peroxide (H₂O₂) may also be generated.[6]

Further oxidation can lead to the formation of more highly oxidized sulfur species, such as the corresponding sulfenic, sulfinic, and ultimately sulfonic acids, although the disulfide is the most stable and commonly observed intermediate.[12] In some cases, penicillamine trisulfide has also been identified as a related substance in forced degradation studies.[10] The molecule can also form mixed disulfides with other thiols, such as cysteine, a reaction relevant to its mechanism of action in treating cystinuria.[11][13]

Other Stress Conditions

-

Hydrolytic Degradation: Penicillamine is relatively stable to hydrolysis due to the lack of labile ester or amide bonds in its core structure. However, studies under acidic and basic conditions are still necessary as part of a standard forced degradation package to confirm this stability. Spontaneous degradation has been observed in non-acidified urine, suggesting pH plays a role in its stability in solution.[14][15]

-

Photodegradation: As mandated by ICH Q1B guidelines, the photosensitivity of penicillamine must be evaluated.[16] Exposure to light can provide the energy to initiate free-radical mechanisms, potentially accelerating the oxidative degradation pathway.

-

Thermal Degradation: High temperatures can provide the energy to overcome activation barriers for various degradation reactions. For penicillamine, thermal stress is typically applied in both solid and solution states to assess its impact.

Analytical Methodologies for Characterization

A robust, stability-indicating analytical method is essential for separating and quantifying penicillamine from its degradation products.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing penicillamine and its impurities.[17][18]

-

Reversed-Phase HPLC (RP-HPLC): This is the most common approach. A C18 or C8 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., phosphate) and an organic modifier like acetonitrile or methanol.[10][19] UV detection is commonly employed, often at a low wavelength such as 210 nm, to detect both the parent drug and its impurities.[10]

-

Detection Challenges and Solutions: Penicillamine's thiol group can react poorly with certain detection reagents, and it lacks a strong chromophore for sensitive UV detection.[20] To overcome this, derivatization with reagents like Marfey's reagent or N-(1-pyrenyl)maleimide (NPM) can be used to improve chromatographic separation and detection sensitivity.[17][19] Electrochemical detection offers another highly sensitive alternative for analyzing thiol-containing compounds.[20]

Mass Spectrometry (MS)

When coupled with HPLC (LC-MS), mass spectrometry is an indispensable tool for the structural elucidation of unknown degradation products. It provides accurate mass information, which is used to determine the elemental composition of a degradant. Tandem MS (MS/MS) experiments provide fragmentation data that helps to piece together the molecule's structure, confirming, for example, the formation of a disulfide bond or the addition of oxygen atoms.

Experimental Protocols

The following protocols are representative examples of workflows used to investigate penicillamine degradation.

Protocol 1: Forced Degradation Study under Oxidative Stress

-

Preparation: Prepare a 1.0 mg/mL solution of this compound in purified water.

-

Stress Application: To 10 mL of the solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Incubation: Store the solution protected from light at room temperature for 24 hours.

-

Sampling & Quenching: At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot. If necessary, the reaction can be quenched by dilution with mobile phase or adding a reducing agent.

-

Analysis: Dilute the sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately using a validated stability-indicating HPLC method.

-

Peak Identification: Compare the chromatogram to that of an unstressed sample. Identify new peaks corresponding to degradation products. Use LC-MS to obtain mass data for peak identification.

Protocol 2: Stability-Indicating RP-HPLC Method

-

Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).

-

Column: Unison UK-C8 (250 mm × 4.6 mm, 3 µm) or equivalent.[10]

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A time-based gradient from low to high percentage of Mobile Phase B to ensure separation of the polar penicillamine from its less polar disulfide and other degradants.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.[10]

-

System Suitability: Inject a resolution solution (e.g., a partially degraded sample) to ensure the resolution between penicillamine and its primary degradant (penicillamine disulfide) is greater than 2.0.

Summary of Known Degradation Products

The following table summarizes the key degradation products of penicillamine identified through forced degradation and metabolic studies.

| Degradation Product | Formation Pathway | Chemical Formula | Molecular Weight ( g/mol ) |

| D-Penicillamine Disulfide | Oxidation | C₁₀H₂₀N₂O₄S₂ | 296.41 |

| Penicillamine-Cysteine Disulfide | Oxidation (Mixed Disulfide) | C₈H₁₆N₂O₄S₂ | 268.35 |

| Penicillamine Trisulfide | Oxidation | C₁₀H₂₀N₂O₄S₃ | 328.47 |

| S-Methyl-D-penicillamine | Metabolism | C₆H₁₃NO₂S | 163.24 |

Visualizing Degradation Pathways and Workflows

Diagram 1: Primary Oxidative Degradation Pathway

Caption: Primary oxidative pathway of penicillamine to its disulfide and further products.

Diagram 2: Forced Degradation Experimental Workflow

Caption: General workflow for conducting and analyzing forced degradation studies.

Conclusion and Future Perspectives

The degradation of this compound is dominated by the oxidation of its thiol group, leading primarily to the formation of penicillamine disulfide. A thorough understanding of this pathway, confirmed through systematic forced degradation studies, is not merely a regulatory exercise but a fundamental component of ensuring the quality, safety, and efficacy of the final drug product. The development and validation of robust, stability-indicating analytical methods are critical to this endeavor. Future work may focus on the kinetic modeling of degradation under various conditions and further characterization of minor degradants to build an even more comprehensive stability profile for this vital medication.

References

-

Annunziata, F., Caldironi, M., Cossettini, R., et al. (2023). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. MDPI. Available at: [Link]

-

Sen, G., Venkata Ramana, V. S., & Annapurna, N. (2025). Development and Validation of a Unique Stability‐Indicating Reversed‐Phase HPLC Method for the Determination of l ‐Penicillamine (R‐Enantiomer) Content in Penicillamine API: Derivatization With Marfey's Reagent Toward Improved Sensitivity. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Development and Validation of Orthogonal RP-HPLC Methods for the Determination of Organic Impurities in Penicillamine Drug Substance. Available at: [Link]

-

Joyce, D. A. (1988). In vitro mechanism of oxidation of D-penicillamine in plasma. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). Available at: [Link]

-

Zhu, B. Z., & Frei, B. (2000). An investigation into copper catalyzed D-penicillamine oxidation and subsequent hydrogen peroxide generation. PubMed. Available at: [Link]

-

Carruthers, G., Weir, D., Freeman, D., & Harth, M. (1983). Conversion in vitro of urinary (+)-penicillamine to its major metabolites, PSSP and PSSC. British Journal of Clinical Pharmacology, 15(6), 755–756. Available at: [Link]

-

Waseem, H., & Devasahayam, J. (2023). Penicillamine. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Andreu, D., & Albericio, F. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Methods in Molecular Biology, 35, 91-169. Available at: [Link]

-

Andreu, D., & Albericio, F. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. ResearchGate. Available at: [Link]

-

Tonder, J. E., & O'Sullivan, B. (2016). Kinetics and Mechanism of Oxidation of d-Penicillamine in Acidified Bromate and Aqueous Bromine. Australian Journal of Chemistry, 69(11), 1305-1313. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Penicillamine. PubChem Compound Database. Available at: [Link]

-

ResearchGate. (n.d.). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Available at: [Link]

-

Saetre, R., & Rabenstein, D. L. (1978). Determination of penicillamine in blood and urine by high performance liquid chromatography. Analytical Chemistry, 50(2), 278–280. Available at: [Link]

-

Russell, A. S. (1984). Methods for assaying D-penicillamine in a clinical setting. Clinical and Investigative Medicine, 7(1), 31–34. Available at: [Link]

-

Zheng, J. S., Chang, H., & Liu, L. (2015). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Journal of the American Chemical Society, 137(48), 15078–15081. Available at: [Link]

-

Butler, I. J., & Seifert, W. E. Jr. (1985). Analysis of D-penicillamine by gas chromatography utilizing nitrogen--phosphorus detection. Journal of Chromatography. Biomedical Applications, 337(1), 37–46. Available at: [Link]

-

Kucharczyk, N., & Shahinian, S. (1981). An overview of assay methods for D-penicillamine. The Journal of Rheumatology. Supplement, 7, 28–34. Available at: [Link]

-

Carruthers, G., Weir, D., Freeman, D., & Harth, M. (1983). Conversion in vitro of urinary (+)-penicillamine to its major metabolites, PSSP and PSSC. British Journal of Clinical Pharmacology, 15(6), 755–756. Available at: [Link]

-

Pharmacia. (2025). Determination of penicillamine in an unsegmented continuous flow analyzer. Available at: [Link]

-

Perrett, D. (1981). The metabolism and pharmacology of D-penicillamine in man. The Journal of Rheumatology. Supplement, 7, 41–50. Available at: [Link]

-

Gatti, R., Gioia, M. G., & Cavrini, V. (2008). Enantiomeric reversed-phase high-performance liquid chromatography resolution of D-/L-penicillamine after spirocyclization with ninhydrin and by using copper(II)-L-proline complex as a chiral selector in the mobile phase. Journal of Chromatography A, 1205(1-2), 90–93. Available at: [Link]

-

Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

-

Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

-

International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available at: [Link]

-

ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Penicillamine | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Determination of penicillamine in an unsegmented continuous flow analyzer [pharmacia.pensoft.net]

- 5. In vitro mechanism of oxidation of D-penicillamine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An investigation into copper catalyzed D-penicillamine oxidation and subsequent hydrogen peroxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. onyxipca.com [onyxipca.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. connectsci.au [connectsci.au]

- 13. The metabolism and pharmacology of D-penicillamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Conversion in vitro of urinary (+)-penicillamine to its major metabolites, PSSP and PSSC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Conversion in vitro of urinary (+)-penicillamine to its major metabolites, PSSP and PSSC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. database.ich.org [database.ich.org]

- 17. researchgate.net [researchgate.net]

- 18. Determination of penicillamine in blood and urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Methods for assaying D-penicillamine in a clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Topic: Penicillamine Hydrochloride's Role in Wilson's Disease Pathophysiology

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Wilson's disease is a debilitating autosomal recessive genetic disorder characterized by the toxic accumulation of copper in the body, primarily in the liver and brain.[1][2][3][4] This accumulation is a direct result of mutations in the ATP7B gene, which encodes a copper-transporting P-type ATPase essential for biliary copper excretion.[2][5][6] Penicillamine hydrochloride, a chelating agent, has been a cornerstone of treatment since its introduction by Dr. John Walshe in 1956.[7][8] This guide provides a comprehensive technical overview of the pathophysiology of Wilson's disease and the multifaceted role of penicillamine in its management. We will delve into the molecular underpinnings of the disease, the chemical and pharmacological properties of penicillamine, and the clinical protocols that guide its use, offering insights for researchers and drug development professionals.

The Molecular Pathophysiology of Wilson's Disease: A Cascade of Copper Toxicity

Wilson's disease originates from mutations in the ATP7B gene, located on chromosome 13.[1] This gene provides the blueprint for the ATP7B protein, a crucial copper transporter primarily located in the trans-Golgi network of hepatocytes.[1]

The Dual Function of ATP7B and Its Failure in Wilson's Disease

The ATP7B protein has two primary functions in maintaining copper homeostasis:

-

Incorporation of Copper into Ceruloplasmin: It facilitates the loading of copper onto apoceruloplasmin to form the functional holo-enzyme ceruloplasmin, which is then secreted into the bloodstream.[6][9]

-

Biliary Excretion of Excess Copper: When hepatic copper levels are high, ATP7B traffics from the trans-Golgi network to the apical membrane of hepatocytes to excrete excess copper into the bile, the body's main route for copper elimination.[3][6][9]

In Wilson's disease, mutations in the ATP7B gene impair these functions.[6] This leads to a failure of biliary copper excretion and reduced incorporation of copper into ceruloplasmin, resulting in low levels of circulating ceruloplasmin.[3][7] The consequence is a progressive and toxic accumulation of copper within the liver.[3][4][6]

The Systemic Consequences of Copper Overload

As the liver's capacity to store copper is overwhelmed, the metal is released into the bloodstream in a non-ceruloplasmin-bound form.[2] This "free" copper then deposits in other tissues, most notably the brain (particularly the basal ganglia), cornea, and kidneys, leading to a cascade of cellular damage.[2][3][10]

The toxicity of copper is primarily attributed to its ability to catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions.[2][10] This oxidative stress damages cellular components, including lipids, proteins, and DNA, ultimately leading to cell death and the clinical manifestations of the disease.[2][4][10]

Visualizing the Pathophysiology

Caption: Pathophysiology of Wilson's Disease.

This compound: A Multi-Modal Therapeutic Intervention

Penicillamine, a derivative of penicillin, is a chelating agent that forms stable complexes with metals, including copper.[8][11] Its primary role in Wilson's disease is to promote the urinary excretion of excess copper.[7][11]

Mechanism of Action: Chelation and Beyond

The therapeutic effects of penicillamine in Wilson's disease are multifaceted:

-

Copper Chelation: The primary mechanism involves the formation of a stable, water-soluble complex with copper, which is then readily excreted by the kidneys.[7][11][12] This process effectively removes copper from the body, reducing the toxic burden in various tissues.

-

Detoxification within Hepatocytes: Penicillamine may also form non-toxic compounds with copper within liver cells, mitigating its direct cellular toxicity.[7]

-

Induction of Metallothionein: Some evidence suggests that penicillamine can induce the synthesis of metallothionein, a cysteine-rich protein that binds and sequesters copper in a non-toxic form.[7][12]

-

Reduction of Cu(II) to Cu(I): During the chelation process, penicillamine reduces the more toxic cupric ion (Cu(II)) to the cuprous ion (Cu(I)).[13][14]

Visualizing the Mechanism of Action

Caption: Penicillamine's Chelation and Excretion Pathway.

Pharmacokinetics and Pharmacodynamics

Penicillamine is rapidly but incompletely absorbed from the gastrointestinal tract, with food significantly reducing its bioavailability.[15][16] It has a plasma peak time of 1 to 3 hours.[15] Approximately 80% of the drug is bound to plasma proteins.[15] The primary route of excretion for the penicillamine-copper complex is through the urine.[15][17]

The pharmacodynamic effect of penicillamine is a significant increase in urinary copper excretion.[7] This cupriuretic effect is dose-dependent and is the primary measure of therapeutic efficacy.

Clinical Application and Management: A Protocol-Driven Approach

The use of penicillamine in Wilson's disease requires careful management to maximize efficacy and minimize adverse effects.

Dosing and Administration

Treatment is typically divided into two phases:

-

Initial (Induction) Therapy: The goal is to rapidly reduce the body's copper burden. Doses are gradually increased to a maximum of 1000 to 1500 mg/day in adults, given in 2-4 divided doses.[7] For children, the dose is 20 mg/kg/day.[7]

-

Maintenance Therapy: Once copper levels are stabilized, the dose is typically reduced to 750 to 1000 mg/day in two divided doses for lifelong treatment.[7]

To optimize absorption, penicillamine should be taken on an empty stomach, at least one hour before or two hours after meals.[7][16]

Table 1: Penicillamine Dosing Regimen

| Phase | Adult Dose | Pediatric Dose | Administration Notes |

| Initial | 1000-1500 mg/day (in 2-4 divided doses) | 20 mg/kg/day | Start with 250-500 mg/day and increase by 250 mg every 4-7 days.[7] |

| Maintenance | 750-1000 mg/day (in 2 divided doses) | 20 mg/kg/day | Lifelong therapy is required.[7] |

Monitoring Therapeutic Efficacy and Safety

Regular monitoring is crucial to ensure adequate decoppering and to detect potential adverse effects.

Table 2: Monitoring Parameters for Penicillamine Therapy

| Parameter | Frequency | Target Range | Rationale |

| 24-hour Urinary Copper Excretion | Within the first two months of initiation and then periodically.[18] | Initial: 500-1000 µ g/24h Maintenance: 200-500 µ g/24h [19] | Primary indicator of drug efficacy. |

| Non-Ceruloplasmin-Bound Copper | Bimonthly for the first year, then annually.[20] | < 2.4 µmol/L[18] | Reflects the level of toxic "free" copper. |

| Complete Blood Count | Prior to starting, after one week, then every two weeks for three months.[18] | Within normal limits | To monitor for hematological side effects like neutropenia and thrombocytopenia.[7][21] |

| Renal Function Tests & Urinalysis | Prior to starting, after one week, then every two weeks for three months.[18] | Within normal limits | To monitor for nephrotoxicity, a potential side effect.[7] |

| Liver Function Tests | Prior to starting, after one week, then every two weeks for three months.[18] | Improvement towards normal | To assess the therapeutic response of the liver. |

Adverse Effects and Management

Penicillamine therapy is associated with a significant number of adverse effects, which can occur in 20-30% of patients and may necessitate drug withdrawal.[7]

-

Early Reactions (first 1-3 weeks): Fever, skin rash, lymphadenopathy, neutropenia, thrombocytopenia, and proteinuria.[7]

-

Late Reactions: Nephrotoxicity, lupus-like syndrome, and myasthenia gravis.[7]

-

Neurological Worsening: A paradoxical worsening of neurological symptoms can occur in 10-50% of patients upon initiation of treatment.[7][22]

Management of adverse effects may involve temporary cessation of the drug with reintroduction at a lower dose.[21] In cases of severe intolerance, alternative chelating agents like trientine may be considered.[18]

Experimental Protocols and Methodologies

Protocol for 24-Hour Urine Copper Measurement

This protocol is essential for monitoring the efficacy of penicillamine therapy.

Objective: To quantify the amount of copper excreted in the urine over a 24-hour period.

Materials:

-

Acid-washed, metal-free 24-hour urine collection container.

-

Atomic absorption spectrophotometer or inductively coupled plasma mass spectrometer.

Procedure:

-

Provide the patient with a pre-labeled, acid-washed 24-hour urine collection container.

-

Instruct the patient to discard the first morning void on day 1.

-

Collect all subsequent urine for the next 24 hours, including the first morning void on day 2.

-

Keep the collection container refrigerated or on ice during the collection period.

-

Upon receipt in the laboratory, measure the total volume of the 24-hour urine collection.

-

Take a well-mixed aliquot for copper analysis.

-

Determine the copper concentration using atomic absorption spectrophotometry or inductively coupled plasma mass spectrometry.

-

Calculate the total 24-hour copper excretion by multiplying the copper concentration by the total urine volume.

Note: For accurate measurement of baseline copper excretion without the influence of medication, penicillamine should be withheld for 48 hours before starting the 24-hour urine collection.

Experimental Workflow Diagram

Caption: 24-Hour Urine Copper Measurement Workflow.

Future Directions and Conclusion

While penicillamine has been a mainstay in the treatment of Wilson's disease for decades, its significant side effect profile has driven the search for alternative therapies.[7] Newer chelating agents and zinc salts are now more commonly used as first-line treatments in many centers.[18][23] However, a thorough understanding of penicillamine's mechanism of action and clinical application remains crucial for managing patients who are stable on this therapy or for whom other treatments are not suitable.

Future research should continue to explore novel therapeutic strategies, including gene therapy, which holds the promise of correcting the underlying genetic defect in Wilson's disease.[12] For drug development professionals, the story of penicillamine offers valuable lessons in the development of chelating agents and the importance of long-term safety and tolerability in the management of chronic genetic disorders.

References

- Liu, J., Luan, H., & Wang, X. (2012). Penicillamine for Wilson's disease.

- Mayo Clinic. (2025). Wilson's disease - Symptoms and causes.

- Philips, C. A., et al. (2021). Adverse Events with D-penicillamine Therapy in Hepatic Wilson's Disease: A Single-Center Retrospective Audit.

- Schilsky, M. L. (2004). Pathophysiology and Clinical Features of Wilson Disease. Metabolic Brain Disease.